Cas no 956824-07-0 (3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid)

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid
-
- MDL: MFCD03419613
- Inchi: InChI=1S/C7H9BrN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)
- InChI Key: WNHCDPIIPNWRLY-UHFFFAOYSA-N
- SMILES: CC1=NN(CCC(=O)O)C=C1Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB376439-1 g |
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
956824-07-0 | 1g |
€398.20 | 2022-03-02 | ||
Life Chemicals | F2169-0835-0.5g |
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
956824-07-0 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2169-0835-2.5g |
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
956824-07-0 | 95%+ | 2.5g |
$1160.0 | 2023-09-06 | |
TRC | B815368-25mg |
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic Acid |
956824-07-0 | 25mg |
$ 50.00 | 2022-06-06 | ||
TRC | B815368-50mg |
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic Acid |
956824-07-0 | 50mg |
$ 70.00 | 2022-06-06 | ||
Life Chemicals | F2169-0835-10g |
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
956824-07-0 | 95%+ | 10g |
$2436.0 | 2023-09-06 | |
Chemenu | CM530954-1g |
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
956824-07-0 | 97% | 1g |
$204 | 2022-06-09 | |
abcr | AB376439-5 g |
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
956824-07-0 | 5g |
€974.50 | 2022-03-02 | ||
Enamine | EN300-83563-10.0g |
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
956824-07-0 | 95.0% | 10.0g |
$1301.0 | 2025-02-20 | |
Enamine | EN300-83563-1g |
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
956824-07-0 | 95% | 1g |
$331.0 | 2023-09-02 |
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid Related Literature
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
Additional information on 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 956824-07-0): An Overview
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 956824-07-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid consists of a pyrazole ring substituted with a bromine atom and a methyl group, attached to a propanoic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an attractive candidate for further investigation.
Recent studies have highlighted the pharmacological activities of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. The compound's ability to selectively target these enzymes makes it a valuable tool in the development of targeted therapies.
In the context of drug discovery, 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid has been evaluated for its anti-inflammatory and anti-cancer properties. Preclinical studies have shown that it exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in inflammation. Additionally, preliminary data suggest that it may have cytotoxic effects on certain cancer cell lines, making it a promising lead compound for further optimization.
The synthetic accessibility of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently, allowing for large-scale synthesis and structural modifications. These modifications can be tailored to enhance the compound's pharmacological properties, such as solubility, stability, and bioavailability.
In terms of safety and toxicity, initial assessments indicate that 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid exhibits a favorable safety profile. However, comprehensive toxicological studies are ongoing to ensure its safety for use in therapeutic applications. These studies are crucial for advancing the compound through preclinical and clinical stages of drug development.
The potential applications of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid extend beyond traditional medicinal uses. Its unique chemical structure has also attracted interest in other areas, such as materials science and analytical chemistry. For example, the compound's ability to form stable complexes with metal ions has been explored for use in sensor technologies and catalytic processes.
In conclusion, 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 956824-07-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Ongoing research continues to uncover new insights into its properties and uses, further solidifying its importance in the fields of medicinal chemistry and pharmaceutical research.
956824-07-0 (3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid) Related Products
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
